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An In-depth Technical Guide to the Early Clinical Development of LY3202626

Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common

cause of dementia.[1] A primary pathological hallmark of AD is the extracellular deposition of

amyloid-beta (Aβ) peptides in the brain, forming plaques.[1] The amyloid cascade hypothesis

posits that the accumulation of Aβ is a critical initiating event in AD pathogenesis.[2] The

production of Aβ is initiated by the cleavage of the amyloid precursor protein (APP) by the beta-

site APP cleaving enzyme 1 (BACE1).[1][3] This has made BACE1 a key therapeutic target for

reducing Aβ levels.[4]

LY3202626 was an investigational, potent, small-molecule BACE1 inhibitor designed for low-

dose administration with high central nervous system (CNS) penetration.[1][3] It was developed

by Eli Lilly to address toxicity issues observed with previous BACE1 inhibitors, such as

LY2811376 (retinal toxicity) and LY2886721 (elevated liver enzymes).[1][3] This document

provides a detailed technical overview of the preclinical and early clinical development of

LY3202626. Although its development was ultimately discontinued, the data from its early trials

offer valuable insights for researchers in the field of neurodegenerative disease.[5]

Mechanism of Action: BACE1 Inhibition
In the amyloidogenic pathway, BACE1 performs the initial cleavage of APP, generating a

soluble extracellular fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[6]

The C99 fragment is subsequently cleaved by the γ-secretase complex to release Aβ peptides

of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[6] By inhibiting
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BACE1, LY3202626 was designed to block the first step of this cascade, thereby reducing the

production of all downstream Aβ species.[5] This mechanism is distinct from the non-

amyloidogenic pathway, where APP is first cleaved by α-secretase, precluding the formation of

Aβ.[2]
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Caption: Amyloid Precursor Protein (APP) processing pathways.

Preclinical Development
Experimental Protocols: In Vitro Assays

Fluorescence Resonance Energy Transfer (FRET) Assay: The inhibitory potency of

LY3202626 on human BACE1 and BACE2 was determined using a FRET-based assay. This

method typically involves a synthetic peptide substrate containing a fluorophore and a

quencher pair. In the uncleaved state, the quencher suppresses the fluorophore's signal.

Upon enzymatic cleavage by BACE1/2, the pair is separated, resulting in a measurable

increase in fluorescence. The concentration of LY3202626 required to inhibit 50% of the

enzyme activity (IC50) was calculated.[7][8]

Primary Neuronal Culture Assay: Primary cortical neurons were cultured from embryonic

PDAPP mice, which carry the human APP V717F mutation. These cultures were exposed to

varying concentrations of LY3202626 for 24 hours. The levels of secreted Aβ1-40 and Aβ1-

42 in the culture medium were then quantified using analytical biochemistry assays to

determine the half-maximal effective concentration (EC50).[7]

Data Presentation: In Vitro Potency and Selectivity
LY3202626 demonstrated potent inhibition of BACE1 and BACE2 with high selectivity over

other aspartyl proteases.[7]
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Target Assay Type Result (IC50 / EC50) Reference

Human BACE1 FRET Assay
IC50: 0.615 ± 0.101

nM
[7][8]

Human BACE2 FRET Assay
IC50: 0.871 ± 0.241

nM
[7]

Cathepsin D, Pepsin,

Renin
Protease Assays IC50: > 14,000 nM [7]

Aβ1-40 Reduction
PDAPP Mouse

Neuronal Culture

EC50: 0.275 ± 0.176

nM
[7][8]

Aβ1-42 Reduction
PDAPP Mouse

Neuronal Culture

EC50: 0.228 ± 0.244

nM
[7][8]

Experimental Protocol: In Vivo Canine Study
To assess in vivo activity and CNS penetration, a study was conducted in cannulated beagle

dogs (n=6). A single oral dose of LY3202626 (1.5 mg/kg) was administered. Plasma and

cerebrospinal fluid (CSF) samples were collected at baseline and at various time points over a

48-hour period to measure the concentration of total Aβ (Aβ1-x).[7][9]

Data Presentation: Pharmacodynamic Effects in Animal
Models
The canine study confirmed robust Aβ reduction in both plasma and CSF, indicating that

LY3202626 effectively crosses the blood-brain barrier.[7][8]

Species Dose Matrix
Maximal Aβ

Reduction

Time to Max

Reduction
Reference

Beagle Dog
1.5 mg/kg

(single oral)
Plasma ~80% 2 hours [7][9]

Beagle Dog
1.5 mg/kg

(single oral)
CSF ~80% 9 hours [7][8][9]
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Early Clinical Development
The early clinical evaluation of LY3202626 focused on establishing its safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) in humans through a series of Phase 1

trials before progressing to a Phase 2 study in patients with AD.

Experimental Protocol: Phase 1 Study (NCT02323334)
A randomized, placebo-controlled, double-blind, single-site Phase 1 study was conducted in

healthy subjects.[7] The trial was designed in four sequential parts to comprehensively evaluate

the drug's profile:

Part A (Single Ascending Dose): Assessed the safety, tolerability, and plasma PK/PD of

single doses of LY3202626.[7]

Part B (Single Dose CSF): Examined single-dose safety and PK/PD in both plasma and CSF

to confirm CNS penetration and central target engagement.[7]

Part C (Multiple Ascending Dose): Evaluated the safety, tolerability, and PK/PD in plasma

and CSF after 14 days of daily dosing.[7]

Part D: Was intended to explore multiple daily doses in an AD patient population but was not

completed.[7]

Part A: Single Ascending Dose (n=36) Part B: Single Dose CSF (n=20)
Part C: Multiple Ascending Dose (n=36)

(14 Days) Part D: AD Patients

Healthy Volunteers
(N=94)

Assess Safety & Tolerability
Plasma PK/PD

Randomized Assess Safety & Tolerability
Plasma & CSF PK/PD

Assess Safety & Tolerability
Plasma & CSF PK/PD Not Completed

Click to download full resolution via product page

Caption: Workflow of the Phase 1 Clinical Trial (NCT02323334).

Data Presentation: Clinical Trial Overview & Human
Pharmacodynamics
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The Phase 1 studies demonstrated that LY3202626 was well-tolerated and produced a robust,

dose-dependent reduction in Aβ concentrations in both plasma and CSF.[5][10] The

subsequent Phase 2 trial was terminated due to a lack of efficacy.[2][5]

Trial ID Phase Population
Primary

Objective(s)
Status Reference

NCT0232333

4
1

Healthy

Volunteers

Safety,

Tolerability,

PK/PD

Completed [5][7]

NCT0255544

9
1

Healthy

Volunteers

Pharmacokin

etics
Completed [5]

NCT0279119

1

(NAVIGATE-

AD)

2
Mild AD

Dementia

Safety,

Efficacy (Tau

PET)

Terminated [2][10]

The pharmacodynamic effects observed in the Phase 1 study confirmed potent central BACE1

inhibition in humans.

Dose Regimen Matrix Biomarker

Mean

Reduction from

Baseline

Reference

6 mg once daily

(QD)
CSF Aβ1-42 73.1 ± 7.96% [7][8]

Phase 2 NAVIGATE-AD Study (NCT02791191)
The NAVIGATE-AD study was a Phase 2 trial designed to assess whether high levels of

BACE1 inhibition (targeted at 70-90%) with LY3202626 could slow the progression of tau

pathology, as measured by flortaucipir PET scans, in patients with mild AD dementia.[10] The

trial was terminated in July 2018 after an interim analysis of 316 randomized participants

concluded there was a low probability of identifying a statistically significant benefit in slowing

cognitive or functional decline.[5][10] Results showed that while the drug was generally well-
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tolerated, it did not produce a significant change in cerebral tau burden or clinical outcomes

compared to placebo.[2][10] Furthermore, a slight cognitive decline was noted in patients who

had been on the treatment for the longest duration.[5]

Summary and Conclusion
LY3202626 was a potent, CNS-penetrant BACE1 inhibitor that successfully addressed the

toxicity concerns of earlier-generation compounds.[1][3] Preclinical data demonstrated high in

vitro potency and robust in vivo reduction of Aβ in both plasma and CSF in animal models.[7]

Early clinical development confirmed these findings in humans, with Phase 1 studies showing

that LY3202626 was well-tolerated and achieved significant, dose-dependent reductions of Aβ

in the CSF, confirming target engagement in the brain.[5][7][8]

Despite these promising pharmacodynamic effects, the subsequent Phase 2 NAVIGATE-AD

trial was terminated for futility.[2][10] The trial found no evidence that potent BACE1 inhibition

by LY3202626 could slow tau pathology progression or clinical decline in patients with mild AD,

and a slight worsening of cognition was observed.[5][10] The discontinuation of LY3202626,

along with other BACE1 inhibitors, has contributed to a broader re-evaluation of this

therapeutic strategy for the treatment of Alzheimer's disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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